Cas no 1698118-33-0 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis. The Fmoc moiety provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions. The phenylbutanoic acid backbone enhances steric and electronic properties, making it useful for modifying peptide conformation and stability. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its orthogonally protected carboxyl and amine groups facilitate sequential coupling. Its high purity and stability under standard SPPS conditions ensure reliable performance in complex peptide assembly. Suitable for research and pharmaceutical applications requiring precise structural control.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid structure
1698118-33-0 structure
Product name:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
CAS No:1698118-33-0
MF:
MW:
CID:4611517

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM452489-250mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0 95%+
250mg
$*** 2023-03-30
Enamine
EN300-649845-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0 95%
1g
$0.0 2023-05-23
Chemenu
CM452489-1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0 95%+
1g
$*** 2023-03-30
Enamine
EN300-649845-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0
0.05g
$282.0 2023-03-04
A2B Chem LLC
AX58944-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0 95%
2.5g
$2540.00 2024-04-20
1PlusChem
1P01EKSG-50mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0 95%
50mg
$399.00 2024-06-19
A2B Chem LLC
AX58944-500mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0 95%
500mg
$1032.00 2024-04-20
1PlusChem
1P01EKSG-250mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0 95%
250mg
$805.00 2024-06-19
Aaron
AR01EL0S-500mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0 95%
500mg
$1328.00 2025-02-10
1PlusChem
1P01EKSG-500mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid
1698118-33-0 95%
500mg
$1233.00 2024-06-19

Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid (CAS No. 1698118-33-0): A Comprehensive Overview

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid (CAS No. 1698118-33-0) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of N-Fmoc amino acids, which are essential building blocks in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing selective deprotection under mild basic conditions.

The molecular structure of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid features a phenylbutanoic acid backbone with an Fmoc-protected amine at the α-position. This configuration makes it particularly valuable for introducing non-natural amino acid residues into peptide chains. Researchers frequently search for "Fmoc amino acid derivatives" and "CAS 1698118-33-0 applications" when investigating novel peptide therapeutics or developing new synthetic methodologies.

In recent years, the demand for custom peptide synthesis has grown significantly, driven by advancements in biopharmaceutical development and drug discovery. The compound's unique structure allows for the incorporation of phenyl-substituted amino acids into peptide sequences, which can enhance stability and biological activity. Many researchers are particularly interested in how 2-phenylbutanoic acid derivatives can be used to create more stable peptide drugs with improved pharmacokinetic properties.

The synthesis and handling of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid require specialized knowledge in peptide chemistry. Proper storage conditions typically involve protection from moisture and light at controlled temperatures. Scientists often search for "Fmoc-AA-OH storage" and "handling Fmoc amino acids" to ensure optimal stability of these sensitive compounds.

From a commercial perspective, CAS 1698118-33-0 represents an important niche product in the fine chemicals market. The growing interest in peptide-based therapeutics and bioconjugation techniques has created sustained demand for high-quality Fmoc-protected building blocks. Market analysts note increasing searches for "bulk Fmoc amino acids" and "custom peptide synthesis reagents" as the field continues to expand.

Quality control of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid typically involves analytical techniques such as HPLC, NMR, and mass spectrometry. Researchers emphasize the importance of "Fmoc amino acid purity" in peptide synthesis, as impurities can significantly impact coupling efficiency and final product quality. The compound's chiral center also makes "enantiomeric purity analysis" a critical quality parameter.

In conclusion, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid (CAS No. 1698118-33-0) serves as a valuable tool in modern peptide chemistry and pharmaceutical research. Its applications span from drug discovery to material science, reflecting the versatility of Fmoc-protected amino acid derivatives. As the field of bioconjugation and peptide therapeutics continues to evolve, this compound will likely remain an important reagent in synthetic chemistry laboratories worldwide.

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